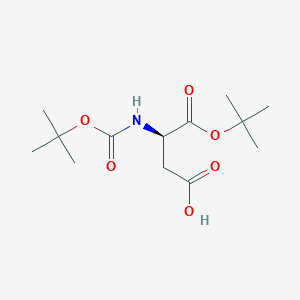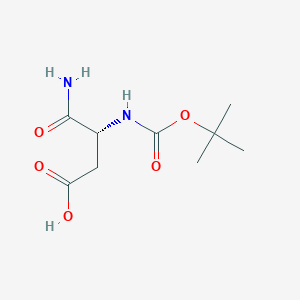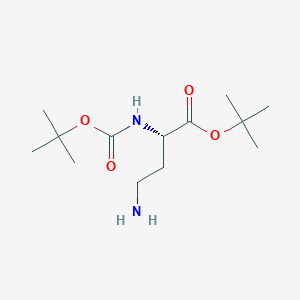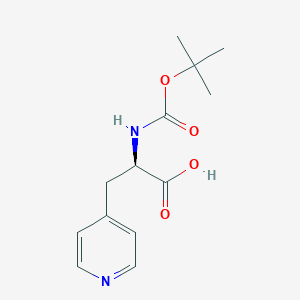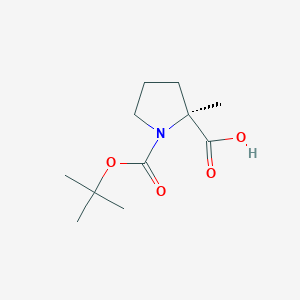
(S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of a compound with a Boc group would include the Boc protecting group attached to the nitrogen atom of the amine group. The Boc group itself consists of a carbonyl group (C=O) bonded to a tert-butyl group (C(CH3)3) and an oxygen atom .Chemical Reactions Analysis
The Boc group can be removed from the protected compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Applications De Recherche Scientifique
Peptide Synthesis and Boc Deprotection
N-BOC-ALPHA-METHYL-L-PROLINE serves as a valuable building block in peptide synthesis. Its Boc (tert-butoxycarbonyl) protection group ensures stability during peptide assembly. Researchers use it to introduce proline residues into peptides, as proline plays a crucial role in stabilizing secondary structures like β-turns and polyproline helices . Additionally, a study demonstrated rapid and effective deprotection of Boc amino acids and peptides at high temperatures using a thermally stable ionic liquid . This method enhances peptide synthesis efficiency.
Foldamers and Secondary Structure Mimetics
The unique conformational properties of proline analogs, including N-BOC-ALPHA-METHYL-L-PROLINE, have sparked interest in designing foldamers and secondary structure mimetics. These molecules mimic natural peptides’ structural features, such as helices and turns. Researchers explore their potential in drug design, biomaterials, and molecular recognition .
Biological Activity and Drug Development
N-BOC-ALPHA-METHYL-L-PROLINE derivatives may exhibit interesting biological activities due to their altered conformation and lipophilicity. Researchers investigate their impact on protein-protein interactions, enzyme inhibition, and receptor binding. These insights contribute to drug development and optimization .
Peptidomimetics and SAR Studies
By combining proline’s conformational restriction with natural amino acid side chains, proline chimeras (including N-BOC-ALPHA-METHYL-L-PROLINE) serve as peptidomimetics. These molecules aid in structure-activity relationship (SAR) studies of biologically active peptides. Researchers explore their impact on peptide structure and function .
Ionic Liquids and Organic Synthesis
As mentioned earlier, N-BOC-ALPHA-METHYL-L-PROLINE is compatible with ionic liquids for Boc deprotection. Ionic liquids offer advantages like high thermal stability and low viscosity. Researchers continue to explore their use in organic synthesis, including peptide chemistry .
Metabolic Stability and Proteolytic Resistance
N-BOC-ALPHA-METHYL-L-PROLINE’s N-methyl modification enhances metabolic stability by preventing intramolecular hydrogen bonds. This modification also improves proteolytic resistance, making it an attractive choice for peptide-based therapeutics .
Mécanisme D'action
- The primary target of N-BOC-ALPHA-METHYL-L-PROLINE is likely to be enzymes or receptors involved in amino acid metabolism or protein synthesis. However, specific targets have not been extensively studied or reported in the literature .
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRKJHVAUKXRN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458751 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
103336-06-7 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103336-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butoxycarbonyl)-2-methyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.245.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



